Palmitoyl serinol-d5
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Overview
Description
This compound is a derivative of the endocannabinoid N-palmitoyl ethanolamine and is known for its role in improving the epidermal permeability barrier in both normal and inflamed skin . It is a stable isotope-labeled compound used in various scientific research applications.
Preparation Methods
The synthesis of palmitoyl serinol-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the palmitoyl serinol molecule. The synthetic route typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, such as serinol (2-amino-1,3-propanediol).
Deuteration: The hydrogen atoms in the serinol molecule are replaced with deuterium atoms through a deuteration reaction. This can be achieved using deuterated reagents or solvents.
Palmitoylation: The deuterated serinol is then subjected to a palmitoylation reaction, where a palmitoyl group (derived from palmitic acid) is attached to the serinol molecule.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Palmitoyl serinol-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the serinol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The amide bond in this compound can undergo substitution reactions with nucleophiles, leading to the formation of new amide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include oxidized or reduced derivatives of this compound and substituted amide compounds.
Scientific Research Applications
Palmitoyl serinol-d5 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of palmitoyl serinol-d5 involves its interaction with the endocannabinoid system. It acts as an agonist for cannabinoid receptors CB1 and GPR119, which are involved in various biological responses. Activation of these receptors leads to the stimulation of intracellular signaling pathways, such as the extracellular-signal-regulated kinase (ERK) pathway . This results in increased production of ceramides, which are essential for maintaining the epidermal permeability barrier . Additionally, this compound has anti-inflammatory effects by modulating the levels of cytokines and other inflammatory mediators .
Properties
Molecular Formula |
C19H39NO3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D |
InChI Key |
MZUNFYMZKTWADX-XBHHEOLKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)CO |
Origin of Product |
United States |
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